molecular formula C19H23Cl2N5O B15344454 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate CAS No. 24796-57-4

3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate

Cat. No.: B15344454
CAS No.: 24796-57-4
M. Wt: 408.3 g/mol
InChI Key: FQBUFTNJUDGKEC-UHFFFAOYSA-M
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Description

3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate is a heterocyclic compound characterized by a sydnone imine core fused with a substituted piperazine ring. The benzyl and phenyl groups at the 4- and 3-positions of the piperazine moiety, respectively, confer steric and electronic uniqueness to the molecule. Its dihydrochloride hydrate form enhances solubility and stability, making it suitable for research applications.

Properties

CAS No.

24796-57-4

Molecular Formula

C19H23Cl2N5O

Molecular Weight

408.3 g/mol

IUPAC Name

3-(4-benzyl-2-phenylpiperazin-1-yl)oxadiazol-3-ium-4-amine;chloride;hydrochloride

InChI

InChI=1S/C19H22N5O.2ClH/c20-19-15-25-21-24(19)23-12-11-22(13-16-7-3-1-4-8-16)14-18(23)17-9-5-2-6-10-17;;/h1-10,15,18H,11-14,20H2;2*1H/q+1;;/p-1

InChI Key

FQBUFTNJUDGKEC-UHFFFAOYSA-M

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)[N+]4=NOC=C4N.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified piperazine derivatives with altered functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development . Additionally, it may have industrial applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate involves its interaction with specific molecular targets in biological systems. The piperazine ring and sydnone imine moiety can interact with enzymes, receptors, and other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine- and Sydnone Imine-Based Compounds

Compound Name Substituents on Piperazine/Sydnone Imine CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound* 4-Benzyl, 3-phenyl, sydnone imine Not provided Not available Not available Research applications†
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride 4-Benzyl, 4-methyl-sydnone imine 24796-55-2 C₁₄H₂₁Cl₂N₅O 346.3 Antimicrobial, anticancer research
4-Methylpiperazin-1-amine dihydrochloride 4-Methylpiperazine 40675-60-3 C₅H₁₄Cl₂N₂ 185.09 Organic synthesis, catalysts
Piperazine-1,4-diamine hydrochloride Unsubstituted piperazine 45628-31-7 C₄H₁₂ClN₃ 145.61 Pharmaceutical intermediates

*Target compound inferred from evidence; †Applications extrapolated from analogs.

Key Observations:

Sydnone Imine vs. Piperazine Core: The target compound and its methyl-substituted analog (CAS 24796-55-2) share a sydnone imine group, which enhances reactivity and biological activity compared to simple piperazine derivatives (e.g., 4-Methylpiperazin-1-amine dihydrochloride) .

Solubility and Stability: The dihydrochloride hydrate form in both sydnone imine analogs improves aqueous solubility compared to non-hydrated piperazine derivatives, facilitating in vitro and in vivo studies .

Pharmacological and Chemical Properties

Table 2: Functional Comparison of Selected Compounds

Compound Name Bioactivity (Reported) Reactivity Profile Industrial/Medical Use
Target Compound* Hypothesized antimicrobial/anticancer High (sydnone imine redox activity) Drug discovery, material science
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride Antimicrobial, anticancer Moderate (methyl group reduces steric strain) Lead compound optimization
4-Methylpiperazin-1-amine dihydrochloride Limited direct bioactivity Low (simple amine reactivity) Catalyst, polymer synthesis

Key Findings:

  • Reactivity : The target compound’s phenyl substitution may increase stability but reduce metabolic clearance compared to the methyl-substituted analog, impacting pharmacokinetics .

Biological Activity

The compound 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate is a member of the sydnone class of compounds, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process including the condensation of appropriate benzyl and piperazine derivatives with sydnone intermediates. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research has demonstrated that sydnone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be promising, indicating potential for development as an antimicrobial agent .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and other viruses. The mechanism appears to involve interference with viral entry or replication processes, although detailed molecular pathways remain to be elucidated .

Anticancer Activity

In cancer research, this compound has shown cytotoxic effects against various cancer cell lines. Notably, studies indicate that it induces apoptosis in leukemia and breast cancer cells through activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using MTT assays, revealing IC50 values in the low micromolar range .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cellular signaling pathways, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial for neurotransmitter regulation .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of sydnone derivatives:

  • Antimicrobial Efficacy : A study examining the efficacy of various sydnone derivatives against multi-drug resistant bacterial strains found that this compound exhibited superior activity compared to traditional antibiotics .
  • Cytotoxicity in Cancer Models : In a recent investigation involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, coupled with increased markers of apoptosis .

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